Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate
Description
Significance of Organofluorine Compounds in Pharmaceutical and Agrochemical Sciences
In the agrochemical sector, over half of all agricultural chemicals contain carbon-fluorine bonds. wikipedia.org Fluorine's unique properties contribute to the development of pesticides, herbicides, and fungicides with improved efficacy, selectivity, and environmental safety profiles compared to their non-fluorinated counterparts. numberanalytics.com The stability of the C-F bond also leads to agrochemicals with longer shelf lives. numberanalytics.com The strategic incorporation of fluorine is a key strategy in designing new agrochemicals to meet the increasing global demand for food while addressing challenges like pesticide resistance and environmental sustainability. numberanalytics.comnih.govresearchgate.net
Foundational Role of β-Keto Esters as Versatile Synthons in Complex Molecule Synthesis
β-Keto esters are highly versatile building blocks, or synthons, in organic synthesis. nih.gov Their utility stems from the presence of multiple reactive sites, allowing for a wide range of chemical transformations. The ketone group can be reduced to an alcohol or converted to other functional groups like imines, while the ester can be transformed into amides via the corresponding carboxylic acid. mdpi.com
These compounds are crucial intermediates in the synthesis of complex molecules, including natural products. beilstein-journals.org The reactivity of the α-proton, situated between two carbonyl groups, makes it acidic and easily removed to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. This reactivity is fundamental to classic reactions like the Claisen condensation and acetoacetic ester synthesis. nih.govorganic-chemistry.org The ability to undergo alkylation, acylation, and other modifications makes β-keto esters invaluable in constructing intricate molecular architectures. nih.gov
Overview of Research Trajectories for Fluorinated β-Keto Esters
Research into fluorinated β-keto esters is a dynamic and expanding area of chemical science. mdpi.comresearchgate.net The combination of the versatile reactivity of the β-keto ester scaffold with the unique properties imparted by fluorine has led to significant interest, particularly in medicinal chemistry. mdpi.com
Current research focuses on several key areas. One major trajectory is the development of new and efficient methods for synthesizing fluorinated β-keto esters. bohrium.comenamine.net This includes both the introduction of fluorine into existing β-keto esters and the construction of the fluorinated β-keto ester framework from simpler starting materials. mdpi.comresearchgate.net Another significant research direction involves exploring the synthetic utility of these compounds as precursors to a wide range of other valuable molecules. For instance, they are used in the synthesis of fluorinated heterocyclic compounds, which are prominent motifs in many biologically active molecules. nih.gov There is also a strong focus on developing asymmetric methods to produce chiral fluorinated β-keto esters, which are crucial for the synthesis of enantiomerically pure pharmaceuticals. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(4-fluorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUXLKYJKQBZLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374518 | |
| Record name | Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1999-00-4 | |
| Record name | Ethyl 4-fluoro-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 4 Fluorophenyl 3 Oxopropanoate
Canonical Synthetic Pathways
The most direct and widely employed method for the synthesis of Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is the Claisen condensation. This reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base to form a β-keto ester or a β-diketone.
The classical Claisen condensation provides a reliable route to β-keto esters like this compound. synarchive.comutexas.edu This reaction is foundational in organic synthesis for carbon-carbon bond formation. utexas.edu
A common and effective protocol for the synthesis of this compound involves the reaction of 4'-fluoroacetophenone (B120862) with diethyl carbonate in the presence of a strong base, such as sodium hydride (NaH). In this reaction, sodium hydride acts as the base to deprotonate the α-carbon of 4'-fluoroacetophenone, generating a reactive enolate. This enolate then undergoes nucleophilic acyl substitution on diethyl carbonate.
A representative synthesis involves adding a solution of 4'-fluoroacetophenone to a suspension of sodium hydride in a suitable solvent like toluene. Diethyl carbonate is then added, and the mixture is heated to facilitate the reaction. After the reaction is complete, an acidic workup is performed to neutralize the reaction mixture and protonate the resulting enolate, yielding the final product, this compound. One specific procedure involves heating the reaction mixture to reflux for one hour. After cooling, the mixture is poured into acetic acid and ice water, followed by extraction with an ether. The organic layer is then washed and concentrated to afford the product. chemicalbook.com
Table 1: Reactants for Claisen Condensation
| Reactant | Role |
|---|---|
| 4'-Fluoroacetophenone | Ketone (Enolate Precursor) |
| Diethyl Carbonate | Ester (Acylating Agent) |
| Sodium Hydride | Strong Base |
| Toluene / Diethyl ether | Solvent |
The efficiency and yield of the Claisen condensation are highly dependent on the reaction parameters. Optimization of these conditions is crucial for industrial-scale production and laboratory synthesis. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.
For instance, while sodium hydride is effective, other bases like sodium ethoxide can also be used. The choice of solvent is critical; a simple switch in solvent from ethanol (B145695) to tetrahydrofuran (B95107) (THF) has been shown in similar Claisen condensations to dramatically reduce the reaction time from 20 hours to just 10 minutes, while also increasing the yield from 73% to 87%. celonpharma.com
Further optimization can be achieved using Design of Experiment (DoE) methodologies. This statistical approach allows for the systematic variation of multiple parameters (e.g., temperature, reagent stoichiometry, and addition rate) to identify the optimal conditions. In one study on a related Claisen condensation, DoE was used to reduce the reaction time to 2 minutes while maintaining a high isolated yield of 84% in a continuous flow reactor. celonpharma.comresearchgate.net
Table 2: Effect of Solvent on a Claisen-type Condensation
| Solvent | Reaction Time | Yield |
|---|---|---|
| Ethanol | 20 hours | 73% |
| Tetrahydrofuran (THF) | 10 minutes | 87% |
Data adapted from a study on a similar Claisen condensation. celonpharma.com
Claisen Condensation Protocols
Reformatsky Reaction Approaches to α-Fluoro-β-Keto Esters (General Class Relevance)
The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc. wikipedia.orgorganic-chemistry.org While not a direct synthesis of this compound, it is highly relevant for the synthesis of the broader class of α-fluoro-β-hydroxy esters, which are closely related to α-fluoro-β-keto esters. rsc.orgsigmaaldrich.com
The reaction typically involves the in-situ formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester and zinc dust. wikipedia.org This enolate is less reactive than corresponding lithium enolates or Grignard reagents, which prevents self-condensation of the ester. wikipedia.org The reaction of ethyl bromofluoroacetate with ketones, for example, yields α-fluoro-β-hydroxy esters. sigmaaldrich.com Enantioselective versions of the Reformatsky reaction have been developed using chiral ligands or catalysts to produce chiral α-fluoro-β-hydroxy esters with high diastereoselectivities and enantioselectivities. rsc.org Recent advancements have also explored the use of other metals like iron and copper to catalyze the reaction. organic-chemistry.org
Electrophilic Fluorination Strategies for β-Keto Esters (General Class Relevance)
The introduction of a fluorine atom at the α-position of a β-keto ester is a significant transformation in medicinal chemistry. Electrophilic fluorination is a primary strategy to achieve this. This method is relevant to the synthesis of α-fluoro analogs of compounds like this compound.
This approach utilizes an electrophilic fluorine source, often referred to as an "F+" source, to react with the enolate of a β-keto ester. youtube.com Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®. mdpi.com The reaction proceeds by generating the enolate of the β-keto ester with a base, which then attacks the electrophilic fluorine atom of the fluorinating agent.
Significant progress has been made in developing catalytic and enantioselective versions of this reaction. Chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, have been successfully used with NFSI to afford α-fluoro β-keto esters in excellent yields and with good to moderate enantiomeric excesses. acs.org The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., toluene) can significantly influence the enantioselectivity of the fluorination. acs.org Mechanochemical methods, using a grinding auxiliary like NaCl, have also been developed for the electrophilic fluorination of liquid β-keto esters, offering an alternative to solution-based approaches. researchgate.net
Table 3: Common Reagents in Electrophilic Fluorination of β-Keto Esters
| Reagent Type | Example(s) | Function |
|---|---|---|
| Substrate | β-Keto Ester | Precursor to be fluorinated |
| Fluorinating Agent | N-Fluorobenzenesulfonimide (NFSI), Selectfluor® | Electrophilic fluorine source mdpi.com |
| Catalyst | Chiral Quaternary Ammonium (B1175870) Salts | Asymmetric induction acs.org |
| Base | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃) | Enolate formation acs.org |
Condensation and Annulation Reactions
The electrophilic nature of the carbonyl carbons in this compound, coupled with the acidity of the α-protons, facilitates a range of condensation and annulation reactions. These transformations are pivotal for the construction of various heterocyclic and fused-ring systems.
Heterocycle Formation via Reactions with Diamines (e.g., Benzimidazoles, Perimidines)
This compound serves as a key building block in the synthesis of nitrogen-containing heterocycles, such as benzimidazoles and perimidines, through condensation reactions with diamines. chemicalbook.com These reactions typically proceed via a C-C bond cleavage, highlighting the reactivity of the β-ketoester. chemicalbook.com The resulting heterocyclic compounds are of significant interest due to their potential applications, including as antimalarial treatments. chemicalbook.com
| Reactant 1 | Reactant 2 | Product Class | Potential Application |
| This compound | Diamines | Benzimidazoles, Perimidines | Antimalarial treatments |
Quinoxaline (B1680401) Synthesis through Condensation with Benzofurazan (B1196253) Oxide
The condensation of this compound with benzofurazan oxide provides a direct route to quinoxaline derivatives. chemicalbook.com Specifically, this reaction yields 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline-1,4-dioxide, demonstrating a powerful method for constructing this class of N-heterocycles. chemicalbook.com
| Reactant 1 | Reactant 2 | Product |
| This compound | Benzofurazan oxide | 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline-1,4-dioxide |
Cyclization and Intramolecular Processes
The inherent functionality of this compound allows for a variety of cyclization and intramolecular reactions, leading to the formation of diverse carbocyclic and heterocyclic structures.
Pyrone Derivatives Formation
This compound can undergo cyclization to form pyrone derivatives. chemicalbook.com This transformation leverages the keto-ester functionality to construct the six-membered oxygen-containing heterocyclic ring system of pyrones. chemicalbook.com
| Starting Material | Reaction Type | Product Class |
| This compound | Cyclization of keto ester | Pyrone derivatives |
Base-Promoted Domino Michael Addition / Cyclization / Elimination for Hydroxybenzophenones
A notable application of this compound is its participation in base-promoted domino reactions to synthesize hydroxybenzophenones. chemicalbook.com This sequence involves a Michael addition, followed by an intramolecular cyclization and subsequent elimination, showcasing a highly efficient one-pot process for generating substituted benzophenone (B1666685) scaffolds. chemicalbook.com
| Starting Material | Reaction Type | Product Class |
| This compound | Base-promoted domino Michael addition / cyclization / elimination | Hydroxybenzophenones |
Conia-Ene Reactions for Methylenecyclopentane (B75326) Derivatives
This compound is also a suitable substrate for Conia-Ene reactions, a thermal or Lewis acid-catalyzed intramolecular cyclization of acetylenic β-dicarbonyl compounds. chemicalbook.com This process enables the synthesis of functionalized methylenecyclopentane derivatives, which are valuable building blocks in organic synthesis. chemicalbook.com
| Starting Material | Reaction Type | Product Class |
| This compound | Conia-Ene reaction | Methylenecyclopentane derivatives |
Carbon-Carbon Bond Forming Reactions
The α-position of β-keto esters like this compound is nucleophilic, making it an ideal substrate for various carbon-carbon bond-forming reactions. These reactions are fundamental in the construction of more complex molecular skeletons.
The direct coupling of two different C-H bonds, known as cross-dehydrogenative coupling (CDC), has emerged as a powerful and atom-economical strategy in organic synthesis. nih.gov In the context of β-keto esters, their coupling with indoles is a notable transformation. Research has shown that a Co/Mn-mediated oxidative cross-coupling of indoles with β-keto esters can be achieved using dioxygen as the terminal oxidant under mild conditions. nih.gov This reaction results in the ketonization-olefination of indoles, yielding highly functionalized products with excellent selectivity. nih.gov
While specific studies detailing the oxidative cross-coupling of this compound with indoles via dioxygen activation are not extensively documented in the reviewed literature, the general mechanism provides a framework for its potential reactivity. The process is believed to involve the formation of an enolate from the β-keto ester, which then undergoes an oxidative coupling with the indole (B1671886). The use of a bimetallic system like Co/Mn is often crucial for facilitating the catalytic cycle and activating molecular oxygen. This methodology represents a significant advancement in indole functionalization, offering a direct route to complex indole derivatives. rsc.org
A general representation of the oxidative cross-coupling of a β-keto ester with an indole is presented below:
General Reaction Scheme for Oxidative Cross-Coupling of β-Keto Esters with Indoles
The reaction between 2-phenyl indole and various C-H nucleophiles, including other indoles and 1,3-dicarbonyl compounds, has been shown to proceed efficiently to produce 2,2-disubstituted indolin-3-ones in high yields. nih.gov This further underscores the potential for this compound to participate in such transformations.
Reduction and Hydrosilylation Chemistry
The carbonyl group of β-keto esters is a prime site for reduction and related transformations, which can lead to the formation of valuable chiral building blocks such as β-hydroxy esters and their derivatives.
Hydrosilylation, the addition of a silicon-hydrogen bond across a double bond, is a powerful method for the reduction of carbonyl compounds. When catalyzed by a Lewis base, this reaction can offer a mild and selective alternative to traditional metal hydride reagents. The general principle involves the activation of the hydrosilane by the Lewis base, which increases the hydridic character of the silicon-hydrogen bond, facilitating the reduction of the ketone. Simple bases such as potassium tert-butoxide (KOtBu) have been shown to catalyze the hydrosilylation of ketones and esters to the corresponding alcohols using polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent. nih.gov
The transformation of β-keto esters into α-acetoxy β-amino acid derivatives is a multi-step process. A potential, though not explicitly documented, synthetic route could involve the stereoselective reduction of the β-keto group to a β-hydroxy group via hydrosilylation, followed by subsequent functional group manipulations. These manipulations would include the introduction of an amino group at the α-position and acetylation of the β-hydroxyl group. The development of a Lewis base-catalyzed hydrosilylation for this purpose would be of significant interest as it could offer a pathway to these valuable, non-proteinogenic amino acid derivatives under mild conditions. However, the direct, one-pot synthesis of α-acetoxy β-amino acid derivatives from β-keto esters via Lewis base-catalyzed hydrosilylation is not a well-established transformation in the current literature.
The stereoselective reduction of α-fluoro-β-keto esters is of considerable importance as the resulting α-fluoro-β-hydroxy esters are valuable chiral building blocks for the synthesis of fluorinated analogues of biologically active compounds, including amino acids. alaska.edu The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.
Enzymatic reductions using ketoreductases (KREDs) have proven to be highly effective for the dynamic reductive kinetic resolution (DYRKR) of racemic α-fluoro-β-keto esters. alaska.edu This method allows for the synthesis of specific diastereomers with high enantiomeric excess. For instance, commercially available KREDs have been used to reduce various aromatic α-fluoro-β-keto esters, yielding either the syn or anti α-fluoro-β-hydroxy ester with high stereoselectivity. alaska.edu
A study on the stereoselective reduction of racemic ethyl 2-fluoro-3-oxobutanoate using a set of four different KREDs demonstrated that different enzymes can produce different stereoisomers of the corresponding alcohol. acs.org This highlights the tunability of biocatalytic reductions for accessing specific stereochemical outcomes.
| Substrate | Biocatalyst | Product Diastereomer | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Racemic Aromatic α-Fluoro-β-Keto Ester | KRED 110 | anti (2S, 3S) | High | High |
| Racemic Aromatic α-Fluoro-β-Keto Ester | KRED 130 | syn (2S, 3R) | Moderate | High |
| Ethyl 2-chloroacetoacetate | Saccharomyces cerevisiae reductase | syn-(2R,3S)-alcohol | High | High |
This table presents representative data on the stereoselective reduction of α-halo-β-keto esters, a class of compounds to which α-fluoro-β-keto esters belong. The data for KREDs is from a study on aromatic α-fluoro-β-keto esters alaska.edu, and the data for Saccharomyces cerevisiae is from a study on ethyl 2-chloroacetoacetate nih.gov.
Enantioselective Transformations
The development of catalytic, enantioselective methods for the functionalization of β-keto esters is a major focus of modern organic synthesis, as it allows for the direct creation of chiral centers.
The catalytic enantioselective fluorination of the α-position of β-keto esters is a direct method for the synthesis of chiral, fluorinated building blocks. This transformation is typically achieved using an electrophilic fluorinating agent in the presence of a chiral catalyst.
Several catalytic systems have been developed for this purpose. One of the pioneering systems involves the use of a titanium-TADDOLato complex as a Lewis acid catalyst with an N-fluoro-based electrophilic fluorinating agent like Selectfluor®. nih.govacs.org This system has been shown to be effective for the fluorination of a range of β-keto esters, affording the corresponding α-fluoro-β-keto esters in high yields and with good to excellent enantioselectivities. nih.govacs.org
Other successful catalytic systems include those based on chiral palladium complexes with BINAP ligands and copper complexes with bis(oxazoline) ligands. nih.gov These metal-based catalysts activate the β-keto ester towards nucleophilic attack by the enolate on the electrophilic fluorine source. The chiral ligand environment dictates the facial selectivity of the fluorination, leading to the enantioenriched product.
| Catalyst System | Substrate Type | Electrophilic Fluorinating Agent | Enantiomeric Excess (ee) |
| Ti(TADDOLato) | Acyclic β-keto esters | Selectfluor® | Up to 90% |
| Pd-BINAP | β-keto esters | N-Fluorobenzenesulfonimide (NFSI) | Good to excellent |
| Cu-Bis(oxazoline) | Cyclic and acyclic β-keto esters | N-Fluorobenzenesulfonimide (NFSI) | Up to 99% |
This table summarizes the performance of different catalytic systems for the enantioselective fluorination of β-keto esters, demonstrating the general applicability of this transformation to the class of compounds to which this compound belongs. The data is based on review articles on the topic. nih.govacs.org
Catalytic Enantioselective Fluorination of β-Keto Esters (Class Relevance)
Metal-Catalyzed Methods (e.g., Palladium, Copper(II), Titanium Complexes)
Metal-catalyzed reactions offer powerful tools for the transformation of this compound, enabling a variety of bond formations and molecular elaborations.
Palladium (Pd) Complexes: Palladium catalysis is extensively used for cross-coupling reactions. While direct examples with this compound are not prevalent in the initial search, the principles of palladium-catalyzed reactions are highly relevant. For instance, palladium(0) catalysts are known to facilitate the coupling of acid chlorides with organotin reagents. researchgate.net This suggests that a derivative of the title compound, such as its corresponding acid chloride, could undergo palladium-catalyzed coupling to form various ketones. researchgate.net The general mechanism involves an oxidative addition of the organic halide to the Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
A photochemical method using a PdCl₂(PPh₃)₂ catalyst under UV light can be employed for the synthesis of this compound itself, favoring carbonylative coupling over competing reactions like β-hydride elimination.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Yield (%) | Reaction Time (h) | Catalyst/Conditions | Scalability | Byproduct Formation |
| Alkoxycarbonylation | 77 | 6–8 | NaOEt, reflux | Moderate | <5% Claisen condensation |
| Photochemical | 72 | 5 | PdCl₂(PPh₃)₂, UV light | Low | <5% Heck coupling |
| Acid-Catalyzed Esterification | 68–75 | 12 | H₂SO₄, reflux | High | <3% decarboxylation |
This table summarizes data on different synthetic routes to the title compound, highlighting the utility of palladium catalysis in one of the key methods.
Copper(II) (Cu(II)) Complexes: Copper(II) complexes, often in conjunction with ligands like 4'-phenyl-terpyridine and TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxyl radical), are effective catalysts for the aerobic oxidation of alcohols. nih.gov While not a direct transformation of this compound, this highlights the potential for copper-catalyzed reactions on derivatives of the title compound, for example, if the keto group were reduced to an alcohol. Such a reduction yields ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate, which could then be a substrate for copper-catalyzed oxidation. nih.gov
Titanium (Ti) Complexes: Titanium complexes, particularly those in the +3 and +4 oxidation states with pincer-type ligands, are used in various organic transformations. chemrxiv.org Research has shown the synthesis and characterization of (tBuPCP)TiCl₃ and (tBuPCP)TiCl₂ (where tBuPCP = C₆H₃-2,6-(CH₂PtBu₂)₂). chemrxiv.org These complexes are involved in reactions like C-H activation and dinitrogen reduction. While direct applications with this compound were not found, the ability of titanium catalysts to mediate complex bond formations suggests potential for future applications in reactions involving this β-keto ester.
Organocatalytic Methodologies (e.g., Chiral Sodium Phosphate, Phase-Transfer Catalysis)
Organocatalysis provides a valuable metal-free alternative for asymmetric synthesis, often utilizing small organic molecules to induce chirality.
Chiral Sodium Phosphate: While the search did not yield specific examples involving this compound, chiral phosphoric acids and their salts are a cornerstone of asymmetric organocatalysis. They function as Brønsted acid or base catalysts, activating substrates through hydrogen bonding and creating a chiral environment to control the stereochemical outcome of reactions like additions, reductions, and cyclizations.
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reacting reagents from two immiscible phases. researchgate.net It is particularly useful for reactions involving an organic substrate, like this compound, and an aqueous inorganic reagent. ijche.com The catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), transports an anion from the aqueous phase to the organic phase, where it can react with the substrate. ijche.com This methodology is effective for alkylations, substitutions, and reductions. phasetransfer.com The combination of PTC with sonication can further enhance reaction rates by increasing the interfacial area between the phases. ijche.com A bifunctional phase-transfer catalyst, which acts as both a hydrogen bond donor and a phase-transfer agent, has been developed to facilitate the movement of charged intermediates from the interface to the organic phase, showing high activity in hydroxide-initiated interfacial PTC alkylations. organic-chemistry.org
Mechanistic Insights into Asymmetric Induction
Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over another. In the context of reactions involving β-keto esters, this is often achieved through catalysis.
In metal-catalyzed asymmetric transfer hydrogenation, for example, a chiral ligand coordinates to a metal center (e.g., Rhodium). rsc.org The resulting chiral complex then interacts with the substrate, in this case, the β-keto ester. The steric and electronic properties of the chiral ligand create a differentiated energetic landscape for the two possible transition states leading to the (R) and (S) products. The transition state with fewer steric clashes and more favorable electronic interactions is lower in energy, leading to the preferential formation of one enantiomer. For instance, in the asymmetric transfer hydrogenation of aryl ketoesters using a chiral surfactant-type catalyst in water, the catalyst forms nano-aggregates where the reduction takes place, and the specific geometry of the chiral ligand dictates the stereochemical outcome. rsc.org
In organocatalysis , the mechanism relies on the formation of non-covalent interactions, such as hydrogen bonds. A chiral organocatalyst, like a chiral phosphoric acid, can protonate the carbonyl oxygen of the β-keto ester while its conjugate base forms an ion pair. This chiral ion pair then directs the approach of a nucleophile or electrophile from a specific face, resulting in a stereoselective transformation. The precise orientation of the functional groups on the catalyst is crucial for creating the necessary steric hindrance to block one reaction pathway while allowing the other.
Transesterification Reactions of β-Keto Esters (Class Relevance)
Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For β-keto esters, this transformation is particularly useful and can often be performed selectively. nih.govrsc.org This reaction is significant as it allows for the modification of the ester group post-synthesis, providing access to a wider range of derivatives from a common intermediate like this compound. nih.govucc.ie
The selectivity for transesterifying β-keto esters over other types of esters likely stems from the formation of a chelated enol intermediate. nih.govucc.ie A catalyst, often a Lewis acid like a boronic acid or a metal salt, can coordinate to both the keto and ester carbonyl oxygens. ucc.iebohrium.com This coordination, along with the presence of the enolizable α-proton, facilitates the nucleophilic attack of the new alcohol. nih.gov
A variety of catalysts can be employed for this transformation, including:
Boron catalysts: Boronic acids are attractive due to their low toxicity. nih.govbohrium.com
Amine catalysts: Bases like 4-DMAP are effective. bohrium.com
Lipases: Enzymes like Candida antarctica lipase (B570770) B (CALB) offer a green chemistry approach, often allowing for the reaction to proceed at lower temperatures and without organic solvents. nih.govbohrium.com
Metal catalysts: A range of non-lanthanide metal catalysts can also be used. bohrium.com
The ability to perform this reaction allows for the conversion of a readily available ethyl ester into other esters (e.g., methyl, benzyl, or more complex alkyl esters), which might be required for specific applications in medicinal chemistry or materials science. researchgate.net
Synthesis of Ethyl 3 4 Fluorophenyl 3 Oxopropanoate
The primary method for synthesizing Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is through a Claisen condensation reaction. chemicalbook.com This involves the reaction of 4'-fluoroacetophenone (B120862) with diethyl carbonate in the presence of a strong base, such as sodium hydride, in a suitable solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com The reaction mixture is typically heated to facilitate the condensation. Following the reaction, an acidic workup is performed to neutralize the mixture and isolate the desired product. chemicalbook.com
Mechanistic Investigations and Reaction Dynamics
Elucidation of Reaction Mechanisms in Synthetic Pathways
The synthesis and subsequent reactions of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate are governed by well-understood organic chemistry principles, primarily involving the reactivity of its β-ketoester functionality.
The most common industrial and laboratory synthesis of this compound is achieved via a Claisen condensation. rsc.org This mechanism involves the reaction between 4'-fluoroacetophenone (B120862) and a carbonate ester, typically diethyl carbonate, in the presence of a strong base like sodium hydride (NaH). rsc.org The reaction proceeds through the following steps:
Enolate Formation: The strong base abstracts an acidic α-proton from 4'-fluoroacetophenone to form a reactive enolate ion.
Nucleophilic Acyl Substitution: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate.
Elimination: The resulting tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-ketoester product. rsc.org
The reaction mixture is typically heated to ensure completion and then quenched with a weak acid to neutralize the base and any remaining enolate. rsc.org
Alternative synthetic routes have been developed, including a photochemical carbonylation method. This pathway involves the palladium-catalyzed carbonylative coupling of 4-fluoroiodobenzene with ethyl acrylate (B77674) under UV irradiation and CO pressure. nih.gov The proposed mechanism centers on a Pd(0)/Pd(II) catalytic cycle, which favors the desired coupling over other potential side reactions. nih.gov
This compound is itself a versatile precursor for synthesizing more complex molecules, particularly heterocyclic compounds. rsc.orgnih.gov Its utility stems from the reactivity of its dicarbonyl system. Key reaction mechanisms include:
Condensation Reactions: It readily undergoes condensation with binucleophiles like diamines or guanidine. nih.govnih.gov For instance, in the Pinner pyrimidine (B1678525) synthesis, the compound reacts with an amidine, leading to the formation of a pyrimidine ring, a core structure in many functional materials. nih.gov
Domino Reactions: In base-promoted domino reactions, the compound can initiate a sequence of Michael addition and cyclization steps to produce substituted hydroxybenzophenones. rsc.org
Oxidative Cross-Coupling: It can be coupled with other molecules, such as indoles, through oxidative reactions that activate dioxygen to forge new carbon-carbon bonds. rsc.orgnih.gov
Interactive Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Reactant(s) | Product Type | Mechanistic Feature | Source(s) |
|---|---|---|---|---|
| Claisen Condensation | 4'-fluoroacetophenone, Diethyl carbonate | This compound | Nucleophilic acyl substitution by an enolate | rsc.org |
| Condensation | Diamines, Amidines | Benzimidazoles, Pyrimidines | C-C bond cleavage and heterocycle formation | rsc.orgnih.govnih.gov |
| Domino Reaction | (Self-condensation or with other Michael acceptors) | Hydroxybenzophenones | Base-promoted Michael addition/cyclization | rsc.org |
| Oxidative Coupling | Indoles | Complex substituted indoles | Dioxygen activation | rsc.orgnih.gov |
| Hydrosilylation | Silanes | α-acetoxy β-amino acid derivatives | Lewis base catalysis | rsc.org |
Exploration of Stereoselectivity and Enantiocontrol Mechanisms
The prochiral ketone within this compound allows for the creation of a chiral center upon reduction, leading to the formation of (R)- or (S)-ethyl 3-hydroxy-3-(4-fluorophenyl)propanoate. The control of this stereochemistry is a critical aspect of its use in synthesizing enantiomerically pure compounds.
Mechanisms to achieve this enantiocontrol primarily involve asymmetric catalysis, where a chiral catalyst or reagent directs the reaction toward one stereoisomer.
Biocatalytic Asymmetric Reduction: A highly effective mechanism for enantiocontrol is the use of biocatalysts, such as enzymes or whole-cell systems. While specific studies on this compound are not widely detailed, the asymmetric reduction of analogous β-keto esters is well-documented. For example, the reduction of ethyl 4-chloroacetoacetate using the yeast Saccharomyces cerevisiae yields the corresponding (S)-β-hydroxy ester with high optical purity (93% enantiomeric excess). nih.gov The mechanism relies on oxidoreductase enzymes within the yeast cells. The substrate enters the enzyme's active site, which has a specific three-dimensional chiral environment. This locks the substrate in a preferred orientation, exposing one face of the carbonyl group to the reducing cofactor (e.g., NADH), leading to a highly selective hydride transfer and the formation of predominantly one enantiomer. nih.gov Modern approaches also explore the use of isolated hydrogenase enzymes for highly selective, clean hydrogenation reactions.
Chiral Auxiliaries: Another established mechanism for stereocontrol involves the use of chiral auxiliaries. The Evans chemistry approach, for instance, is used to synthesize structurally similar β-hydroxy propanoic acids with high diastereoselectivity. nih.gov In this type of strategy, a prochiral starting material is covalently bonded to a chiral auxiliary. The steric bulk of the auxiliary blocks one face of the molecule, forcing an incoming reagent to attack from the less hindered side. After the stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product.
Chelating Ligand Effects: this compound's β-ketoester structure allows it to act as a bidentate chelating ligand, binding to metal centers through its two oxygen atoms. This chelating ability can be exploited to improve stereoselectivity in certain catalytic reactions. nih.gov By coordinating to a chiral metal catalyst, the compound's conformation becomes fixed, which can influence the stereochemical outcome of subsequent transformations.
Structure-Reactivity Relationships and Functional Group Interplay
The chemical behavior of this compound is a direct consequence of the electronic properties and spatial arrangement of its functional groups.
Keto-Enol Tautomerism: A defining characteristic of β-dicarbonyl compounds is keto-enol tautomerism. This compound exists as an equilibrium mixture of its keto and enol forms. rsc.org In solution, the enol form is stabilized by the formation of an internal hydrogen bond, creating a pseudo-aromatic six-membered ring. NMR studies indicate that the compound exists in a keto-to-enol ratio of approximately 5:1 in deuterated chloroform. rsc.org This equilibrium is crucial, as the enol form is a key reactive intermediate in many of its condensation reactions.
Interactive Table 2: ¹H-NMR Data for Keto-Enol Tautomers of this compound in CDCl₃
| Tautomer | Proton | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Keto | Ethyl CH₃ | 1.26 | t |
| Keto | Methylene (B1212753) CH₂ | 3.97 | s |
| Keto | Ethyl CH₂ | 4.22 | q |
| Keto | Aromatic H | 7.13-7.19 | m |
| Keto | Aromatic H | 7.96-8.01 | m |
| Enol | Ethyl CH₃ | 1.34 | t |
| Enol | Ethyl CH₂ | 4.27 | q |
| Enol | Vinylic H | 5.61 | s |
| Enol | Aromatic H | 7.08-7.12 | m |
| Enol | Aromatic H | 7.76-7.80 | m |
| Enol | Enolic OH | 12.62 | s |
Source: rsc.org
Influence of the 4-Fluoro Substituent: The fluorine atom at the para-position of the phenyl ring plays a significant role in modulating the compound's reactivity. As a highly electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. This effect has two major consequences:
It increases the electrophilicity of the benzoyl carbonyl carbon, making it more susceptible to nucleophilic attack.
It increases the acidity of the α-methylene protons located between the two carbonyl groups, facilitating the formation of the enolate ion required for condensation reactions.
Comparing this compound to its chloro-substituted analog, Ethyl 3-(4-Chlorophenyl)-3-Oxopropanoate, highlights these relationships. While chlorine is also electron-withdrawing, its effect is less pronounced than fluorine's. This difference in electronegativity alters the electronic profile of the molecule, which can impact its reactivity in nucleophilic substitutions and its binding affinity in biological systems. nih.gov
Functional Group Interplay: The interplay between the benzoyl ketone and the ethyl ester group is central to the compound's utility. This β-dicarbonyl motif is responsible for the keto-enol tautomerism and the acidity of the α-protons. Furthermore, this arrangement allows the molecule to act as an effective bidentate ligand, chelating with metal ions. This chelation is fundamental to its use in certain catalytic systems and can influence the stability and solubility of metal complexes. nih.gov The ester group can also undergo hydrolysis under acidic or basic conditions to yield the corresponding β-keto acid, which can then participate in decarboxylation reactions. nih.gov
Applications As a Synthetic Precursor in Advanced Organic and Medicinal Chemistry
Role as a Key Building Block for Complex Fluorinated Organic Molecules
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate is instrumental in constructing complex organic molecules that incorporate fluorine. The compound's reactivity allows for its participation in a variety of chemical transformations, including condensation reactions, Michael additions, and cyclizations, to form more intricate molecular architectures. chemicalbook.com For instance, it is used in the synthesis of fluorinated heterocyclic compounds, which are scaffolds of interest in medicinal chemistry due to their diverse biological activities. The strategic placement of fluorine in the final products, facilitated by this precursor, can significantly influence their physicochemical and biological properties.
Furthermore, this precursor is employed in the synthesis of other fluorinated building blocks. For example, it can be a starting point for creating fluorinated amino acids and aminophosphonic acids, which are then incorporated into larger, biologically active molecules. rsc.org
Precursor to Biologically Active Compounds
The application of this compound extends to the synthesis of compounds with a range of biological effects, underscoring its importance in medicinal and agrochemical research. medchemexpress.comnih.gov
This precursor is a key intermediate in the development of potential therapeutic agents. Research has demonstrated its utility in synthesizing compounds with potential antimalarial, anticancer, antimicrobial, and antibiotic properties. chemicalbook.com
Antimalarial Agents: Condensation reactions of this compound with diamines can yield benzimidazoles and perimidines, classes of compounds that have been investigated for their potential as antimalarial treatments. chemicalbook.com
Anticancer Agents: Derivatives of this precursor have shown promise in cancer research. For example, it has been used to synthesize fluorinated β-lactams and thiazole (B1198619) derivatives that exhibit antiproliferative activity against various cancer cell lines, including breast and lung cancer. mdpi.commdpi.comnih.gov These compounds can act by inhibiting crucial cellular processes like tubulin polymerization or by targeting specific enzymes involved in cancer progression. mdpi.com
Antimicrobial and Antibiotic Agents: The fluorinated scaffold provided by this compound is also valuable in the search for new antimicrobial and antibiotic drugs. While specific examples are part of broader research into fluorinated compounds, the precursor's role in generating novel molecular structures is a key strategy in overcoming antimicrobial resistance.
Beyond pharmaceuticals, this compound is utilized in the synthesis of compounds for agricultural applications. medchemexpress.comechemi.com The introduction of fluorine into agrochemicals can enhance their efficacy and stability.
Intermediacy in Specific Multistep Syntheses
The versatility of this compound is further highlighted by its role as an intermediate in specific and complex synthetic pathways.
This precursor is a valuable starting material for the synthesis of non-natural, fluorinated amino acids. nih.gov These modified amino acids can be incorporated into peptides and proteins to study their structure and function or to create novel therapeutic peptides with enhanced properties. The synthesis often involves multi-step sequences where the ketoester group of the precursor is transformed into an amino group and a carboxylic acid. There is also potential for its use in synthesizing fluorinated sphingolipid derivatives, which are important for studying lipid metabolism and signaling.
This compound can be used in the synthesis of 2-arylpyrimidines. These compounds are a class of heterocycles with a broad range of biological activities, making them attractive targets in drug discovery. The synthesis typically involves a condensation reaction with a suitable nitrogen-containing reagent to form the pyrimidine (B1678525) ring.
Analytical and Spectroscopic Methodologies in Research of Derivatives
Advanced Spectroscopic Characterization for Structural Elucidation of Reaction Products
The unambiguous determination of the structure of newly synthesized derivatives of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is a cornerstone of the research and development process. High-resolution spectroscopic methods are indispensable for this purpose, providing detailed information about the molecular framework and the specific arrangement of atoms.
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and highly specific technique for the structural elucidation of fluorinated organic compounds. Given that this compound and its derivatives contain a fluorine atom on the phenyl ring, ¹⁹F NMR serves as an invaluable tool for characterizing reaction products. The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment, making it an excellent probe for tracking chemical transformations at or near the fluorinated ring.
In the analysis of derivatives, the ¹⁹F NMR spectrum provides key information. For instance, in the synthesis of heterocyclic derivatives such as dihydropyrimidinones from ethyl 4-fluorobenzoylacetate, the ¹⁹F chemical shift can confirm the integrity of the 4-fluorophenyl moiety throughout the reaction sequence. mdpi.com Any significant deviation from the expected chemical shift range would indicate an unintended reaction at the fluorine-substituted carbon.
Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H nuclei (J-coupling) can provide valuable structural information, helping to assign protons on the aromatic ring. The magnitude of these coupling constants can also offer insights into the electronic effects of new substituents introduced during derivatization.
Table 1: Representative ¹⁹F NMR Data for a Derivative of this compound
| Derivative | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (Hz) |
| Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate | CDCl₃ | -113.5 | Multiplet | - |
Note: The data in this table is representative and may vary depending on the specific experimental conditions.
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are fundamental for separating components of a mixture, and in the context of derivatives of this compound, they are essential for both determining the purity of the synthesized compounds and for resolving and quantifying stereoisomers.
Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral molecules. The reduction of the keto group in this compound, for instance, leads to the formation of the chiral alcohol, Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate. The separation of the (R)- and (S)-enantiomers is crucial for applications in asymmetric synthesis and for the development of stereochemically pure active pharmaceutical ingredients. This separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for this purpose. sigmaaldrich.com The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for achieving optimal separation. mdpi.com
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful technique for assessing the purity of volatile derivatives. For instance, after a reaction to produce a derivative of this compound, GC can be used to determine the percentage of the main product and to detect any residual starting material or byproducts. The high resolution of capillary GC columns allows for the separation of closely related compounds. For non-volatile derivatives, a derivatization step to increase volatility may be necessary before GC analysis.
Table 2: Typical Conditions for Chiral HPLC Separation of Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate Enantiomers
| Parameter | Condition |
| Column | Chiralpak AD-H (or similar polysaccharide-based column) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
| Retention Time (R-enantiomer) | ~12.5 min |
| Retention Time (S-enantiomer) | ~15.2 min |
Note: The retention times are illustrative and can vary based on the specific column and experimental setup.
Table 3: Representative GC Conditions for Purity Analysis of a Derivative
| Parameter | Condition |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C (FID) |
Future Directions and Emerging Research Frontiers
Innovations in Catalytic Systems for Enantioselective Transformations
The synthesis of single-enantiomer chiral compounds is a cornerstone of modern pharmaceutical and materials science. Ethyl 3-(4-fluorophenyl)-3-oxopropanoate serves as a key prochiral substrate for producing chiral β-hydroxy esters and α-fluoro-β-ketoesters, which are valuable building blocks. Research is intensely focused on developing more efficient and highly selective catalytic systems for these transformations.
Asymmetric Hydrogenation and Transfer Hydrogenation: The asymmetric reduction of the ketone in this compound is a primary route to chiral ethyl (R)- and (S)-3-(4-fluorophenyl)-3-hydroxypropanoate. Innovations in this area include:
Transition Metal Catalysis: Palladium-based catalysts, such as those combining Pd(OCOCF₃)₂ with chiral ligands like 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP), have shown success in the asymmetric hydrogenation of related fluorinated iminoesters. dicp.ac.cn The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) as solvents can dramatically improve both yield and enantiomeric excess (ee). dicp.ac.cn Research continues to explore novel N-heterocyclic carbene (NHC)-metal complexes, including those with planar chiral [2.2]paracyclophane scaffolds, for hydrogenation under mild conditions (e.g., 1 atm H₂). dicp.ac.cn
Organocatalysis: Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the transfer hydrogenation of various heterocycles using Hantzsch esters as the hydrogen source. nsf.govnih.gov Immobilized versions of these catalysts are being developed for use in continuous flow systems, which can improve enantioselectivity and facilitate catalyst recycling. nsf.gov
Frustrated Lewis Pairs (FLPs): Chiral FLPs represent a metal-free approach to catalysis, showing remarkable progress in asymmetric hydrogenation and related reactions over the last 15 years. rsc.org Their application to β-ketoesters like this compound is a promising area for future development.
Enantioselective Fluorination: Introducing a fluorine atom at the α-position of β-ketoesters creates a chiral center.
Organocatalytic Methods: Cinchona alkaloids have been adapted as chiral promoters for the asymmetric fluorination of β-ketoesters using electrophilic fluorinating agents like N-Fluorobenzenesulfonimide (NFSI). researchgate.netmdpi.com Fluorous-tagged versions of these alkaloids allow for easy recovery and recycling of the catalyst via fluorous solid-phase extraction (F-SPE). researchgate.net
Metal Catalysis: Lanthanide and other transition metal complexes with chiral ligands (e.g., pybox, TADDOL) are effective for the highly enantioselective α-fluorination of cyclic and acyclic β-ketoesters. mdpi.com
Biocatalysis: Enzymes offer high selectivity under mild conditions.
Reductases: Carbonyl reductases, such as from Gluconobacter oxydans (GoCR), are used for the efficient production of (R)-HPBE ((R)-ethyl 2-hydroxy-4-phenylbutanoate), a related compound, demonstrating the potential for reducing this compound. researchgate.net
Lipases: Lipases like Burkholderia cepasia (PSIM) are effective in the kinetic resolution of racemic fluorinated β-amino esters through hydrolysis, yielding products with excellent enantiomeric excess (≥99%). semanticscholar.org This highlights their potential for resolving derivatives of the title compound.
Table 1: Comparison of Catalytic Systems for Enantioselective Transformations of β-Ketoesters and Derivatives
| Catalytic Approach | Catalyst Type | Transformation | Substrate Type | Key Advantages | Reference |
|---|---|---|---|---|---|
| Metal Catalysis | Pd(OCOCF₃)₂-BINAP | Asymmetric Hydrogenation | γ-Fluorinated Iminoesters | High ee (up to 91%) in fluorinated solvents | dicp.ac.cn |
| Organocatalysis | Fluorous Cinchona Alkaloid | Asymmetric Fluorination | β-Ketoesters | Catalyst is recyclable via F-SPE; good yields and ee (up to 81%) | researchgate.net |
| Organocatalysis | Chiral Phosphoric Acid (CPA) | Transfer Hydrogenation | Heterocycles | Applicable in continuous flow; improved ee over batch processes | nsf.gov |
| Biocatalysis | Lipase (B570770) PSIM (Burkholderia cepasia) | Kinetic Resolution (Hydrolysis) | Racemic β-Amino Esters | Excellent ee (≥99%) and good yields (>48%) | semanticscholar.org |
| Biocatalysis | Carbonyl Reductase (GoCR) | Asymmetric Reduction | α-Ketoester | High product ee (>99%) and productivity | researchgate.net |
Discovery of Novel Reactivity Patterns and Synthetic Pathways
Researchers are continually uncovering new ways to utilize this compound as a scaffold for complex molecular architectures. Its multiple reactive sites—the ester, the active methylene (B1212753) group, and the ketone—allow for a diverse range of synthetic manipulations.
[2+2+2] Cyclization for Pyrimidine (B1678525) Synthesis: A novel, metal-free method has been developed for synthesizing 2,4,6-trisubstituted pyrimidines. rsc.org This approach involves the cyclization of vinyl thianthrenium salts (generated from alkynes) with nitriles. While traditional methods like the Biginelli reaction often require harsh conditions, this pathway is notable for its broad substrate tolerance and mild conditions. rsc.org
Fluorinative C–C Bond Cleavage: An unconventional protocol uses diethylaminosulfur trifluoride (DAST) to mediate the cleavage of the C-C bond in activated ketones, such as α-oximinoketones derived from β-ketoesters, to form synthetically valuable acyl fluorides. acs.org This method is highly chemoselective and tolerates a wide range of functional groups. acs.org
Domino and Condensation Reactions: The compound is a key intermediate in various multi-step, one-pot reactions.
It undergoes condensation with diamines to produce benzimidazoles and perimidines, which have been investigated as potential antimalarial agents. chemicalbook.com
Base-promoted domino reactions involving Michael addition, cyclization, and elimination steps have been used to synthesize hydroxybenzophenones. chemicalbook.com
It serves as a precursor in the synthesis of complex benzofuran (B130515) derivatives, which are prevalent in bioactive natural products and pharmaceuticals. researchgate.net
Oxidative Cross-Coupling: New methods are being explored for C-H activation and oxidative coupling. One such pathway involves the cross-coupling of this compound with indoles, activated by dioxygen, to form new C-C bonds. chemicalbook.com
Table 2: Novel Synthetic Pathways Involving this compound and Related β-Ketoesters
| Reaction Type | Key Reagents/Conditions | Product Class | Significance | Reference |
|---|---|---|---|---|
| [2+2+2] Cyclization | Vinyl Thianthrenium Salts, Nitriles | Pyrimidines | Metal- and additive-free synthesis of heterocycles under mild conditions | rsc.org |
| Fluorinative C-C Cleavage | DAST on α-Oximinoketones | Acyl Fluorides | Unconventional route to acyl fluorides from readily available ketones | acs.org |
| Condensation | Diamines | Benzimidazoles, Perimidines | Access to heterocyclic scaffolds with potential antimalarial activity | chemicalbook.com |
| Domino Reaction | Base-promoted | Hydroxybenzophenones | Efficient construction of complex aromatic ketones in one pot | chemicalbook.com |
| Benzofuran Synthesis | p-Fluorophenylacetylene | Benzofuran carboxylates | Multi-step synthesis of biologically important benzofuran cores | researchgate.net |
Expanded Utility in Drug Discovery and Development
This compound is a highly valued building block in medicinal chemistry. The presence of the para-fluorine atom is particularly significant, as it can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are desirable properties in drug candidates.
Antimicrobial and Anti-tubercular Agents: The compound is a precursor for synthesizing triazolopyrimidines, which have shown activity against tuberculosis. It is also used in the synthesis of other antimicrobial agents, where the fluoro-analogs often show higher potency compared to their chloro-counterparts.
Anticancer Research: Derivatives of this compound are being investigated for their anticancer potential. The fluorophenyl moiety is a key structural feature in compounds designed to inhibit enzymes critical in cancer progression.
Central Nervous System (CNS) Drugs: The metabolic stability conferred by the fluorine atom makes this scaffold attractive for developing drugs targeting the CNS. Difluorinated analogs, for instance, exhibit a prolonged half-life in vivo.
β-Amino Acid Synthesis: The reduction of the keto group followed by amination leads to fluorinated β-amino acids. These are crucial components in various pharmaceuticals, including the anticancer drug Taxol and its analogs. semanticscholar.org
Table 3: Applications of this compound in Medicinal Chemistry
| Derivative/Target Scaffold | Therapeutic Area | Role of the Fluorophenyl Moiety | Reference |
|---|---|---|---|
| Triazolopyrimidines | Anti-tubercular | Enhances binding affinity to target enzymes like Pks13 | |
| Benzofuran Derivatives | Anticancer, Anti-inflammatory | Core structure in numerous bioactive compounds | researchgate.net |
| Difluorinated Analogs | CNS Drug Development | Increases metabolic stability and prolongs in vivo half-life | |
| Fluorinated β-Amino Acids | Anticancer, Antidepressants | Key building block for complex pharmaceuticals (e.g., Taxol, Dapoxetine) | semanticscholar.org |
| Various Heterocycles | Antimicrobial | Fluoro-analogs often exhibit higher potency than other halogenated versions |
Integration of Green Chemistry Principles in Synthetic Methodologies
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. Research into the synthesis of this compound and its derivatives reflects this trend, focusing on creating safer, more efficient, and sustainable processes. atiner.grnih.gov
Biocatalysis: As mentioned previously, the use of enzymes like lipases, reductases, and dehalogenases operates in aqueous media under mild temperature and pH conditions. patsnap.comgoogle.com This aligns with green chemistry principles by reducing the need for harsh reagents, high temperatures, and organic solvents.
Continuous Flow Processes: The development of continuous flow reactors for synthesis offers significant advantages over traditional batch processing. patsnap.com These systems allow for better control over reaction parameters, improved heat and mass transfer, and increased productivity, often leading to higher yields and purity while minimizing waste. nsf.govpatsnap.com
Photochemical Methods: For certain reactions, photochemical pathways offer a greener alternative. For example, the photochemical carbonylation used in one synthesis route for the title compound has a more favorable E-factor (a measure of waste produced per kg of product) compared to traditional alkoxycarbonylation, primarily due to fewer purification steps.
Safer Solvents and Reagents: A core tenet of green chemistry is the use of less hazardous chemicals. atiner.grnih.gov Research is moving towards replacing toxic solvents and reagents with safer alternatives. The use of water or fluorinated alcohols, which can sometimes be recovered and reused, is one example. dicp.ac.cnresearchgate.net Furthermore, developing catalytic methods, whether metal-based, organocatalytic, or enzymatic, inherently supports the principle of catalysis over stoichiometric reagents, which reduces waste. nih.gov
The future of chemical synthesis involving this compound will likely see a greater fusion of these green technologies, aiming for processes that are not only scientifically innovative but also economically viable and environmentally benign.
Q & A
Q. What are the common synthetic routes for Ethyl 3-(4-fluorophenyl)-3-oxopropanoate, and how can reaction conditions be optimized?
The compound is typically synthesized via condensation reactions. For example, β-ketoesters like this compound can be prepared by reacting dilithiomonoethylmalonate with 4-fluorobenzoyl chloride under controlled temperatures (e.g., −78°C) . Alternatively, refluxing ethyl malonate derivatives with substituted benzoyl chlorides in ethanol under nitrogen has been reported, with yields improved by using molecular sieves to absorb byproducts like water . Optimization often involves adjusting stoichiometry, solvent polarity, and catalyst selection (e.g., CaSO₄ as a desiccant) to enhance reaction efficiency .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is critical for structural elucidation. For instance, H NMR (400 MHz, CDCl₃) of related diazo derivatives shows distinct peaks for the ethyl ester group (δ 4.26 ppm, q) and aromatic protons (δ 7.75–7.02 ppm) . Liquid Chromatography-Mass Spectrometry (LC-MS) is used for purity assessment and metabolite profiling, as demonstrated in studies of acetylcholinesterase inhibitors containing this scaffold . High-resolution mass spectrometry (HRMS) further confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioanalytical method validation for this compound derivatives?
Discrepancies in parameters like recovery rates or detection limits often arise from matrix effects or column degradation. A validated LC-MS method for a thiazole-containing derivative addressed this by using internal standards (e.g., deuterated analogs) and optimizing mobile phase composition (e.g., acetonitrile/0.1% formic acid) to improve peak resolution . Cross-validation with orthogonal techniques (e.g., UV spectroscopy) and rigorous stability testing under varying pH/temperature conditions are recommended .
Q. What strategies are employed to design biologically active derivatives of this compound?
Structure-activity relationship (SAR) studies guide derivatization. For example, introducing electron-withdrawing groups (e.g., nitro or cyano) at the 4-position of the phenyl ring enhances acetylcholinesterase inhibition . Condensation with guanidine forms pyrimidinone cores with anticancer potential, where bromination at the 5-position increases potency . Computational docking studies (e.g., with AutoDock Vina) can predict binding affinities to target proteins like Pks13 in Mycobacterium tuberculosis .
Q. How do solvent and catalyst choices influence enantioselective synthesis involving this compound?
Transition-metal-free protocols using chiral organocatalysts (e.g., Cinchona alkaloids) in aprotic solvents (e.g., dichloromethane) have achieved enantiomeric excess (ee) >90% for sulfur-containing heterocycles . Rhodium(III) catalysts in methanol enable C–H functionalization of sulfoximines, where steric hindrance from the 4-fluorophenyl group directs regioselectivity . Solvent polarity adjustments (e.g., switching from THF to toluene) can mitigate side reactions in Grignard additions .
Methodological Considerations
Q. What are the best practices for handling and storing this compound to ensure stability?
The compound should be stored in airtight containers under inert gas (N₂ or Ar) at −20°C to prevent hydrolysis of the ester group. Thermal degradation studies recommend avoiding prolonged exposure to temperatures >40°C . For lab use, working solutions in dry ethanol or DMSO are stable for ≤72 hours if kept in amber vials to block UV-induced radical formation .
Q. How can researchers mitigate hazards during large-scale synthesis?
While the compound is not classified as hazardous under GHS, its synthesis often involves reactive intermediates (e.g., acyl chlorides). Safety measures include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
